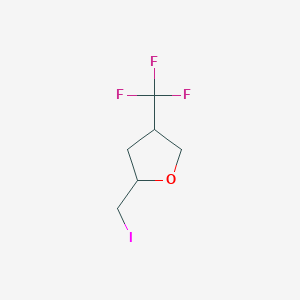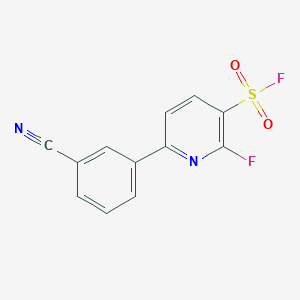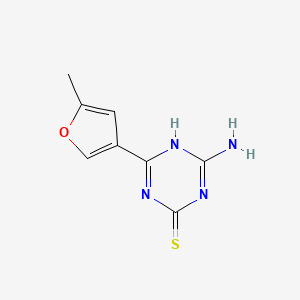![molecular formula C15H19NO B13211708 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the dipolarophilic units in the arylidenethiohydantoin moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cycloaddition reactions on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but includes additional nitrogen atoms in the ring.
Thioxo-tetraazaspiro[4.4]nonenones: These compounds have a similar spirocyclic core but include sulfur atoms in the structure.
Uniqueness
4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C15H19NO/c1-11-6-2-3-7-12(11)13-10-16-14(17)15(13)8-4-5-9-15/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,17) |
InChI Key |
BNGRKWCEYZTBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNC(=O)C23CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


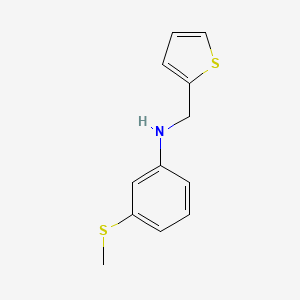
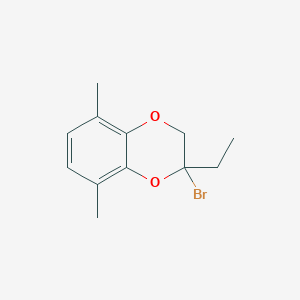
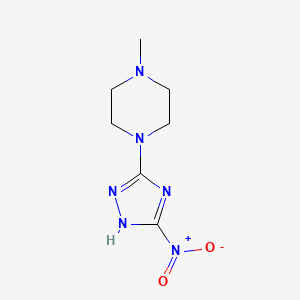

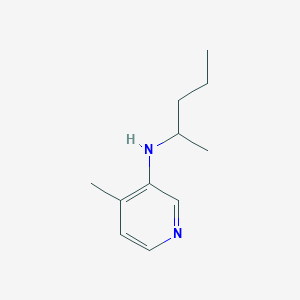
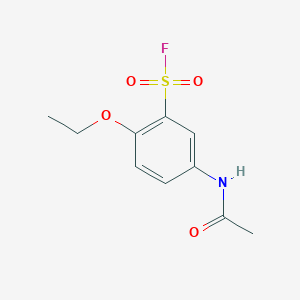
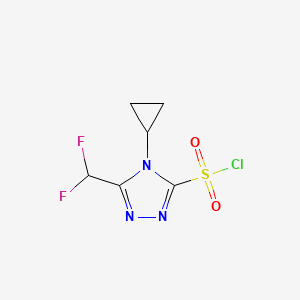
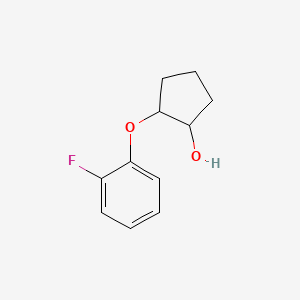
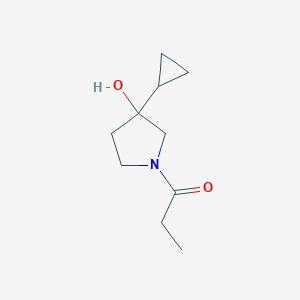
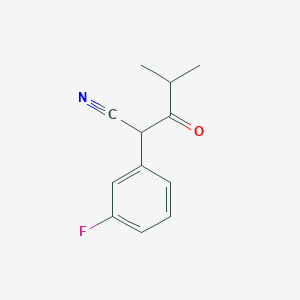
![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
